(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(1-methylpyrazol-3-yl)prop-2-enamide
Description
(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(1-methylpyrazol-3-yl)prop-2-enamide is a complex enamide derivative featuring a pyrrole core substituted with methyl and methoxypropan-2-yl groups, a cyano group at the α-position, and a 1-methylpyrazole moiety as the amide substituent. Structural characterization of such compounds often relies on crystallographic tools like the SHELX program suite, which has been widely used for small-molecule refinement since its inception .
Properties
IUPAC Name |
(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(1-methylpyrazol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-12-8-15(14(3)23(12)13(2)11-25-5)9-16(10-19)18(24)20-17-6-7-22(4)21-17/h6-9,13H,11H2,1-5H3,(H,20,21,24)/b16-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNMPDFTGYZCOU-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)COC)C)C=C(C#N)C(=O)NC2=NN(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C(C)COC)C)/C=C(/C#N)\C(=O)NC2=NN(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(1-methylpyrazol-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the pyrrole and pyrazole rings with the cyano group through a condensation reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(1-methylpyrazol-3-yl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(1-methylpyrazol-3-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its interactions with specific molecular targets suggest it could be developed into a drug for treating various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, (Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(1-methylpyrazol-3-yl)prop-2-enamide is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for the development of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(1-methylpyrazol-3-yl)prop-2-enamide involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups: pyrrole derivatives, pyrazole-containing amides, and cyano-enamides. Below is a comparative analysis of key compounds, supported by synthesis protocols and crystallographic data where available.
Table 1: Structural and Functional Comparison
*Calculated using ChemDraw.
Key Observations:
Substituent Effects on Reactivity and Activity: The target compound’s 1-methoxypropan-2-yl group likely enhances solubility compared to simpler alkyl substituents (e.g., methyl in compounds). However, steric bulk may reduce binding affinity in enzyme targets . The (Z)-cyanoenamide configuration is critical for intramolecular hydrogen bonding, stabilizing the bioactive conformation. Similar stabilization is observed in pyran-pyrazole analogs with cyano groups .
Synthetic Complexity :
- The target compound’s synthesis likely requires stereoselective steps (e.g., Z-enamide formation) absent in ’s pyran-pyrazole derivatives, which utilize straightforward cyclocondensation .
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for preparing (Z)-2-cyano-3-[...]prop-2-enamide?
The synthesis involves multi-step reactions requiring precise control of temperature (e.g., 60–80°C for cyclization steps), solvent selection (e.g., DMF for polar intermediates), and stoichiometric ratios of reagents. Key steps include:
- Cyanoacetamide formation : Reacting cyanoacetic acid derivatives with 1-methylpyrazol-3-amine under basic conditions.
- Pyrrole coupling : Using Suzuki-Miyaura or Heck coupling to attach the substituted pyrrole moiety.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the final product .
Monitoring : Thin-layer chromatography (TLC) and HPLC ensure intermediate purity (>95%) before proceeding .
Basic: How is the structure of this compound confirmed post-synthesis?
- 1H/13C NMR : Assign peaks for diagnostic groups (e.g., cyano at ~110 ppm, pyrrole protons at 6.5–7.0 ppm).
- IR spectroscopy : Confirm C≡N stretch (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹).
- X-ray crystallography : Resolve the Z-configuration using SHELXL for refinement (R-factor < 0.05) .
Cross-validation : Compare experimental data with computational simulations (DFT) for bond angles/geometry .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or splitting patterns)?
Contradictions may arise from dynamic stereochemistry or solvent-dependent conformational changes.
- Variable-temperature NMR : Identify rotational barriers or tautomerism.
- 2D NMR (COSY, HSQC) : Map coupling networks to distinguish between regioisomers.
- X-ray refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder .
Example : Anomalous NOE between pyrrole and pyrazole protons suggests intramolecular π-stacking; validate via DFT calculations .
Advanced: What experimental design strategies minimize side reactions during synthesis?
- Design of Experiments (DoE) : Optimize temperature, solvent polarity, and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) via response surface methodology .
- Protecting groups : Temporarily block reactive sites (e.g., methoxypropan-2-yl group) to prevent undesired cyclization .
- In-line analytics : Use flow chemistry with real-time HPLC to abort failed reactions early .
Advanced: How to validate the compound’s stability under pharmacological assay conditions?
- Forced degradation studies : Expose to pH 1–13, UV light, and 40–60°C for 1–4 weeks.
- HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of cyano to amide).
- Cryopreservation : Store at -20°C in anhydrous DMSO to prevent dimerization .
Basic: What analytical methods are recommended for purity assessment?
- HPLC-DAD : Use a C18 column (acetonitrile/0.1% TFA gradient) with UV detection at 254 nm.
- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values.
- Chiral HPLC : Resolve enantiomers if synthetic routes risk racemization (e.g., Chiralpak IA column) .
Advanced: How to handle hygroscopic or reactive intermediates during synthesis?
- Schlenk techniques : Conduct air-sensitive steps (e.g., Grignard additions) under argon.
- Low-temperature quenching : Add intermediates directly to cold aqueous workup solutions.
- Real-time TLC : Use iodine staining or UV to track unstable species before decomposition .
Advanced: What computational tools aid in SAR studies of derivatives?
- Molecular docking (AutoDock Vina) : Screen derivatives against target proteins (e.g., kinases).
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories.
- ADMET prediction (SwissADME) : Prioritize derivatives with favorable logP (<5) and low hepatotoxicity .
Basic: How to troubleshoot low yields in the final coupling step?
- Catalyst screening : Test Pd(OAc)₂, XPhos, or Buchwald-Hartwig conditions.
- Microwave assistance : Reduce reaction time from 24h to 30 min at 100°C.
- Byproduct analysis : Use LC-MS to identify competing pathways (e.g., homo-coupling) .
Advanced: What strategies improve crystallinity for X-ray analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
